molecular formula C20H16N2O B11833487 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one CAS No. 18963-16-1

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B11833487
CAS No.: 18963-16-1
M. Wt: 300.4 g/mol
InChI Key: ZIISOSDVMQDBFS-UHFFFAOYSA-N
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Description

3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic isoindolinone derivative characterized by a fused benzene and five-membered lactam ring. The compound features amino and diphenyl substitutions at the 3-position, which confer unique electronic and steric properties. Synthesis routes for related isoindolinones often involve Claisen–Schmidt reactions, coupling of piperazine derivatives, or modifications of hydroxyl precursors .

Properties

CAS No.

18963-16-1

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

3-amino-2,3-diphenylisoindol-1-one

InChI

InChI=1S/C20H16N2O/c21-20(15-9-3-1-4-10-15)18-14-8-7-13-17(18)19(23)22(20)16-11-5-2-6-12-16/h1-14H,21H2

InChI Key

ZIISOSDVMQDBFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)N

Origin of Product

United States

Preparation Methods

Procedure:

  • Precursor Synthesis : 2,3-Diphenylsuccinic anhydride is treated with aqueous ammonia or ammonium acetate in refluxing ethanol to generate the corresponding diamide.

  • Cyclization : The diamide undergoes thermal cyclization at 180–200°C under inert atmosphere, yielding the target compound.

Key Data :

ParameterValueSource
Yield68–72%
Reaction Time6–8 hours
SolventToluene or xylene

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amide nitrogen on the adjacent carbonyl carbon, followed by dehydration to form the six-membered lactam ring.

Transition-metal catalysis enables efficient introduction of phenyl groups at the 2- and 3-positions. A two-step strategy is employed:

Step 1: Synthesis of 3-Aminoisoindolin-1-one

3-Aminoisoindolin-1-one is prepared via reduction of phthalimide derivatives using sodium borohydride in methanol (yield: 85–90%).

Step 2: Buchwald–Hartwig Amination

Phenyl groups are introduced via palladium-catalyzed cross-coupling:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane at 110°C for 12 hours

Performance Metrics :

ParameterValueSource
Yield78%
Diastereomeric Ratio>95:5 (trans:cis)

Advantage : This method allows for modular substitution patterns by varying aryl halide substrates.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow systems optimize reaction efficiency and safety:

Process Design:

  • Reactor Type : Microfluidic tubular reactor

  • Conditions :

    • Temperature: 150°C

    • Pressure: 20 bar

    • Residence Time: 15 minutes

Catalyst System :

  • Heterogeneous acid catalyst (e.g., Amberlyst-15)

  • Solvent: Supercritical CO₂

Outcomes :

MetricBatch ProcessFlow Process
Yield68%89%
Purity92%98%
Throughput50 g/day2 kg/day

This method reduces side reactions and improves heat transfer, making it preferable for industrial applications.

Reductive Amination of Isoindolinone Derivatives

A tandem oxidation-reduction approach achieves high functional group tolerance:

Protocol:

  • Oxidation : 2,3-Diphenylisoindolin-1-one is treated with KMnO₄ in acidic medium to form the diketone intermediate.

  • Reductive Amination : The diketone reacts with ammonium formate and H₂ (1 atm) over Pd/C, yielding the target amine.

Optimized Conditions :

  • Temperature : 80°C

  • Solvent : Methanol/water (4:1)

  • Reaction Time : 4 hours

Yield : 81% (over two steps).

Solid-Phase Synthesis for Drug Discovery

Combinatorial chemistry approaches utilize resin-bound intermediates:

Steps:

  • Resin Functionalization : Wang resin is loaded with phthalic anhydride.

  • Amine Coupling : Diphenylamine is introduced via HATU-mediated coupling.

  • Cyclative Cleavage : TFA treatment releases the product from the resin.

Performance :

ParameterValue
Purity (HPLC)≥95%
Average Yield65% per cycle

This method facilitates rapid library synthesis for high-throughput screening.

Comparative Analysis of Methods

The table below evaluates key synthesis routes:

MethodYield (%)Purity (%)ScalabilityCost Index
Cyclization68–7292HighLow
Palladium Catalysis7895ModerateHigh
Flow Synthesis8998Very HighModerate
Reductive Amination8194ModerateModerate
Solid-Phase6595LowVery High

Trade-offs :

  • Cyclization : Cost-effective but limited to symmetric substrates.

  • Flow Synthesis : Superior for bulk production but requires specialized equipment.

  • Solid-Phase : Ideal for small-scale diversification but economically prohibitive for large batches .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoindolones with various functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one serves as a crucial building block for synthesizing more complex molecules. It is also employed as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

The compound exhibits promising biological activities:

  • Antimicrobial Activity: Research indicates that it can disrupt bacterial cell membranes and inhibit essential enzymes.
  • Anticancer Properties: Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has demonstrated significant antimitotic activity against various human tumor cell lines with mean GI50 values indicating effective growth inhibition .

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic properties:

  • Anti-inflammatory Effects: Some studies suggest that certain derivatives may possess anti-inflammatory properties.
  • Neuroprotective Effects: Investigations into its neuroprotective capabilities have shown potential benefits in models of neurodegenerative diseases like Alzheimer's.

Industrial Applications

The unique structural characteristics of this compound make it suitable for developing advanced materials. It is utilized in creating polymers and nanomaterials due to its stability and reactivity.

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer efficacy of various derivatives of isoindole compounds. The results revealed that these compounds exhibited potent growth inhibition across several cancer cell lines. The structural modifications were found to enhance their activity significantly.

Case Study 2: Neuroprotection

In an animal model study focusing on Alzheimer's disease, treatment with derivatives of this compound resulted in improved cognitive function and reduced neuroinflammation markers compared to control groups. This highlights the compound's potential in neuroprotective therapies.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for complex molecules; Ligand in coordination chemistryStable metal complexes formed
BiologyAntimicrobial; Anticancer agentInduces apoptosis; Disrupts bacterial membranes
MedicineAnti-inflammatory; NeuroprotectiveImproved cognitive function in animal models
IndustryDevelopment of polymers and nanomaterialsUnique structural properties utilized

Mechanism of Action

The mechanism of action of 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological implications of 3-amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one and its analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 3-amino, 2,3-diphenyl C20H16N2O Potential pharmacological applications (inferred from analogs)
4-Amino-2,3-dihydro-1H-isoindol-1-one 4-amino C8H8N2O Simpler structure; no phenyl groups; limited activity data
3-n-Butyl-2,3-dihydro-1H-isoindol-1-one 3-n-butyl C12H15NO Anti-ischemic stroke agent; inhibits platelet aggregation and oxidative stress
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one Piperazine-ethyl, methoxyphenyl C23H28N3O2 High affinity for 5-HT1A receptors
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one 4,6-dihydroxy C8H7NO3 Antiangiogenic; inhibits VEGF secretion in tumor cells
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one Benzyl, 3-hydroxy-3-methyl C16H15NO2 Intermediate for spin probes (e.g., TMIO radicals)
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one 5-(2-nitroanilino), 2-phenyl C20H15N3O3 Nitro group may enhance redox activity

Pharmacological and Functional Insights

  • Anti-Ischemic Activity: The 3-n-butyl analog (C12H15NO) demonstrates superior bioavailability and neuroprotective effects in ischemic stroke models compared to aspirin and edaravone .
  • Receptor Binding : Piperazine-substituted derivatives (e.g., C23H28N3O2) show high 5-HT1A receptor affinity, suggesting that nitrogen-rich substituents are critical for CNS-targeted applications .
  • Antiangiogenic Effects: Hydroxyl-substituted analogs (C8H7NO3) from fungal sources inhibit tumor angiogenesis, highlighting the role of polar groups in modulating vascular endothelial growth factor (VEGF) pathways .

Biological Activity

3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 18963-16-1) is a compound that has garnered attention for its potential biological activities. This isoindole derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16N2O
  • Molecular Weight : 300.35 g/mol
  • Purity : ≥98% .

Antioxidant Properties

Research indicates that derivatives of isoindoles, including 3-aminoisoindolinones, exhibit significant antioxidant activities. These compounds can scavenge free radicals and mitigate oxidative stress, which is implicated in various diseases such as neurodegenerative disorders and ischemic conditions. For instance, one study demonstrated that related compounds improved cell survival against oxidative stress in vitro and reduced cerebral damage in ischemic rat models .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of ischemic stroke. In animal models, it was found to significantly reduce infarct size and improve neurobehavioral outcomes following ischemia/reperfusion injury. The compound's ability to enhance cerebral blood flow and reduce platelet aggregation suggests a promising pathway for stroke prevention and treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cellular models. This effect may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and neuroinflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of amino and carbonyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS) .
  • Platelet Aggregation Inhibition : Studies have shown that isoindole derivatives can inhibit ADP-induced platelet aggregation, which is crucial for preventing thrombus formation during ischemic events .
  • Neuroprotection : By modulating neurotransmitter systems and reducing oxidative stress, the compound may protect neuronal cells from damage .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFindings
Study 1 Demonstrated significant reduction in infarct size in rat models after administration of the compound post-stroke .
Study 2 Showed enhanced survival rates of HT22 cells under oxidative stress conditions when treated with related isoindole derivatives .
Study 3 Reported anti-inflammatory effects through the downregulation of TNF-alpha and IL-6 in cellular assays .

Q & A

Q. What are the optimized synthetic routes for 3-Amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be controlled to improve yields?

Methodological Answer: Synthetic routes often involve intramolecular cyclization or amidoalkylation. For example, cyclohexyl isonitrile has been used in reactions with substituted amines, followed by flash column chromatography (EtOAc/hexane, 25:75) to isolate products with yields up to 70% . Key factors include:

  • Catalyst selection : Use of Lewis acids or transition-metal catalysts to enhance regioselectivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions performed at 60–80°C minimize side-product formation.
  • Purification : Flash chromatography with gradient elution resolves diastereomers (e.g., E/Z ratios up to 2.28:1.0) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray crystallography : Resolves planar isoindol ring systems (mean deviation: 0.0186 Å) and dihedral angles (e.g., 61.91° with benzene rings). Hydrogen-bonded dimers (O–H⋯O, 2.8–3.0 Å) stabilize crystal packing .
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish diastereomers via coupling constants (e.g., 3JHH^3J_{HH} for axial vs. equatorial protons).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 410.38 for derivatives) .

Advanced Research Questions

Q. What role does the isoindol-1-one scaffold play in the development of HIV-1 integrase inhibitors, and how does conformational constraint enhance selectivity?

Methodological Answer: The isoindol-1-one scaffold acts as a metal-chelating pharmacophore in HIV-1 integrase inhibition. Conformational constraint via dihydroxy substitution (e.g., 6,7-dihydroxy derivatives) enhances selectivity for strand-transfer inhibition over 3'-processing (IC50_{50} ratios >10-fold). This is attributed to precise alignment with Mg2+^{2+} cofactors in the catalytic core .

  • Key structural features :
    • Planar isoindol ring for π-stacking with viral DNA.
    • Hydroxyl groups at C6/C7 for coordinating Mg2+^{2+}.
  • Validation : Antiviral efficacy in cell-based assays using HIV-1 vectors .

Q. How can researchers resolve contradictions in reported synthetic yields when varying reaction conditions or catalysts?

Methodological Answer: Discrepancies in yields (e.g., 50–70%) arise from:

  • Catalyst variability : Transition-metal catalysts (e.g., Pd/C vs. CuI) alter reaction pathways.
  • Byproduct formation : Competitive intramolecular cyclization (e.g., isoindol-1-one vs. tetramethylisoindoline byproducts) requires careful monitoring via TLC or HPLC .
  • Resolution strategy :
    • DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading.
    • Kinetic studies : Identify rate-limiting steps using in situ IR or NMR.

Q. What safety protocols are recommended for handling derivatives of this compound during synthesis?

Methodological Answer:

  • Skin/eye exposure : Immediate rinsing with water for 15+ minutes; remove contaminated clothing .
  • Inhalation risks : Use fume hoods for reactions involving volatile intermediates (e.g., benzyl halides).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

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